

# High-performance liquid chromatography (HPLC) method for Bisorcic quantification

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## Compound of Interest

Compound Name: *Bisorcic*

Cat. No.: *B1617332*

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An Application Note and Protocol for the Quantification of **Bisorcic** Using High-Performance Liquid Chromatography (HPLC).

## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of **Bisorcic** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

## Abstract

A simple, specific, and reliable RP-HPLC method was developed and validated for the quantification of **Bisorcic** in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column (150 x 4.6 mm, 3.5  $\mu$ m) with a mobile phase consisting of a mixture of 0.1% orthophosphoric acid in water and acetonitrile (70:30 v/v). The isocratic elution was performed at a flow rate of 1.0 mL/min, and the analyte was monitored at a wavelength of 225 nm. The method was validated in accordance with ICH guidelines, demonstrating good linearity, accuracy, precision, and specificity.[1][2][3]

## Chromatographic Conditions

The optimal chromatographic conditions for the quantification of **Bisorcic** are summarized in the table below.

Parameter	Condition
Instrument	Alliance e-2696 chromatographic system with a PDA detector 2996[1]
Column	Agilent, Eclipse XDB-C18 (150 x 4.6 mm, 3.5 $\mu$ m)[1][3]
Mobile Phase	0.1% Orthophosphoric Acid in Water: Acetonitrile (70:30 v/v)[4]
Flow Rate	1.0 mL/min[1][3]
Injection Volume	10 $\mu$ L[1]
Column Temperature	Ambient
Detection Wavelength	225 nm[1][2][3]
Run Time	10 minutes

## Experimental Protocols

### Preparation of Solutions

#### 3.1.1. Mobile Phase Preparation:

- Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water to prepare a 0.1% solution.[2]
- Mix 700 mL of 0.1% orthophosphoric acid solution with 300 mL of acetonitrile.
- Degas the mobile phase by sonicating for 15 minutes or by filtering through a 0.45  $\mu$ m membrane filter.[2]

#### 3.1.2. Standard Stock Solution Preparation (1000 $\mu$ g/mL):

- Accurately weigh 100 mg of **Bisorcic** reference standard and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly.

### 3.1.3. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase. These solutions are to be used for linearity studies.

### 3.1.4. Sample Preparation (from a hypothetical tablet formulation):

- Weigh and powder 20 tablets to get a uniform mixture.
- Accurately weigh a quantity of the powder equivalent to 100 mg of **Bisorcic** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]

## Method Validation Protocol

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for the following parameters:[1][2]

- **Specificity:** The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution to check for any interference at the retention time of **Bisorcic**.

- **Linearity:** The linearity of the method was established by analyzing five concentrations of the standard solution ranging from 10 to 100 µg/mL. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis. The correlation coefficient ( $r^2$ ) should be greater than 0.999.[2][3][5]
- **Accuracy:** The accuracy of the method was determined by recovery studies. This was done by spiking a known amount of the standard drug at three different concentration levels (80%, 100%, and 120%) to the pre-analyzed sample solution. The percentage recovery was then calculated.
- **Precision:** The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.[2] Repeatability was assessed by analyzing six replicate injections of the standard solution (50 µg/mL) on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days. The relative standard deviation (%RSD) should be less than 2%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas  $LOD = 3.3 * (\sigma/S)$  and  $LOQ = 10 * (\sigma/S)$ , where  $\sigma$  is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. [1]
- **Robustness:** The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate ( $\pm 0.1$  mL/min), mobile phase composition ( $\pm 2\%$  acetonitrile), and detection wavelength ( $\pm 2$  nm).

## Data Presentation

### System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2$	1.2
Theoretical Plates (N)	$N > 2000$	4500
% RSD of Peak Areas	$\leq 2.0\%$	0.8%

## Linearity Data

Concentration (µg/mL)	Mean Peak Area (n=3)
10	152345
25	380862
50	761725
75	1142587
100	1523450
Correlation Coefficient (r <sup>2</sup> )	> 0.999

## Accuracy (Recovery Study)

Spike Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	% RSD (n=3)
80%	40	39.8	99.5%	0.6%
100%	50	50.2	100.4%	0.5%
120%	60	59.7	99.5%	0.7%

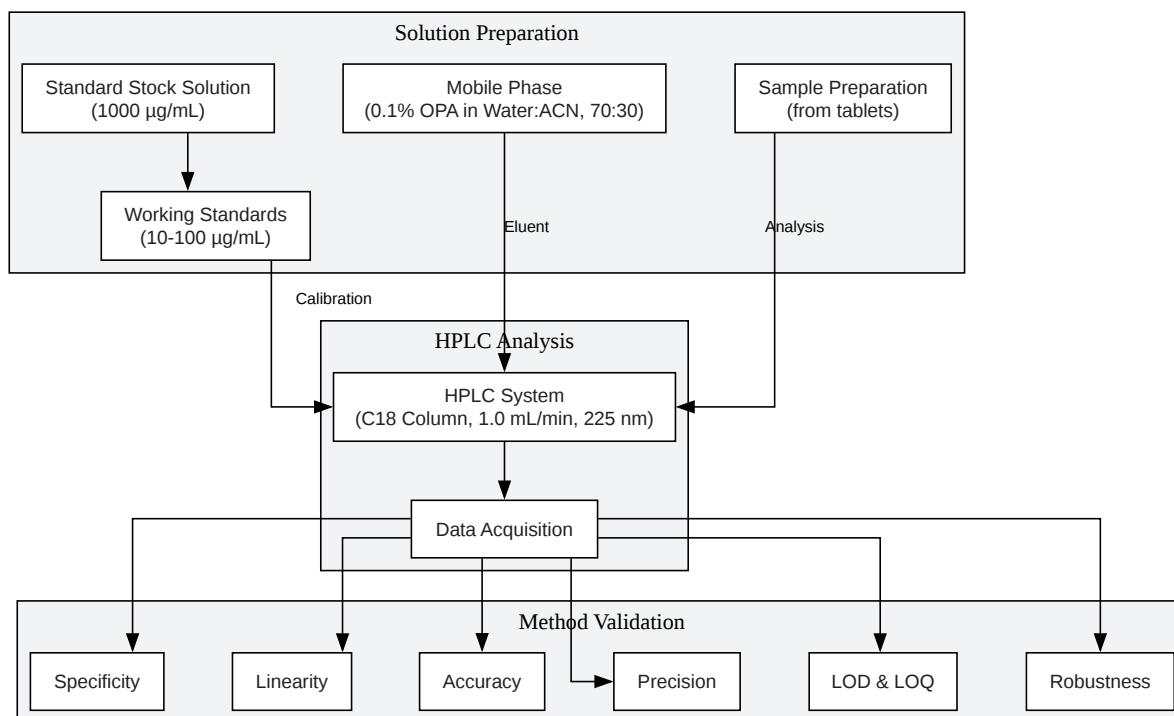
## Precision Data

Precision Type	% RSD (n=6)
Repeatability (Intra-day)	0.75%
Intermediate Precision (Inter-day)	1.20%

## LOD and LOQ

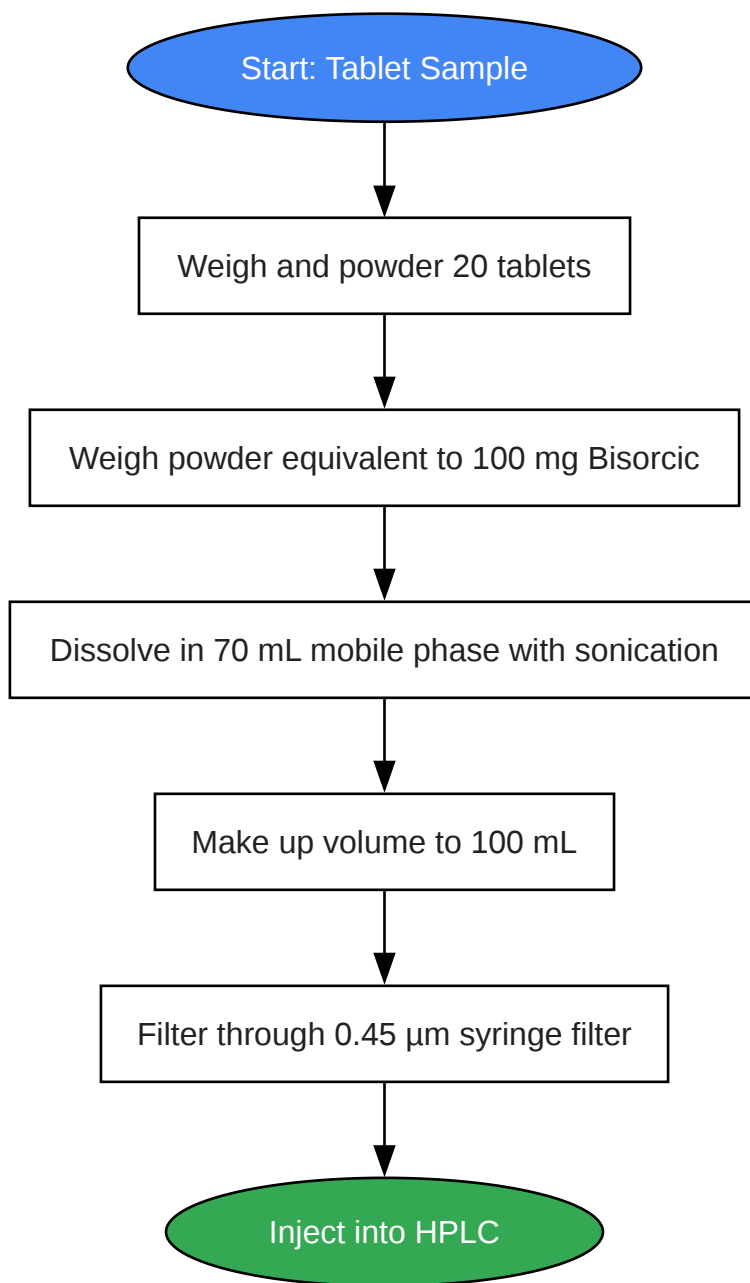
Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.5
Limit of Quantification (LOQ)	1.5

# Visualizations



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Caption: Experimental workflow for **Bisorcic** quantification.



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Caption: Sample preparation workflow from tablets.

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